6,8-Dibromo-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2-phenylquinoline is a quinoline derivative characterized by the presence of two bromine atoms at the 6th and 8th positions and a phenyl group at the 2nd position of the quinoline ring. This compound is known for its significant applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2-phenylquinoline typically involves the bromination of 2-phenylquinoline. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th and 8th positions .
Another method involves the iodine-methanol mediated oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones. This process affords the corresponding 2-aryl-6,8-dibromo-4-methoxyquinolines in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography on silica gel is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as arylvinylboronic acids in the presence of palladium catalysts are commonly used for substitution reactions.
Oxidation: Oxidizing agents like iodine in methanol are used for oxidative-aromatization.
Reduction: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution: 2-aryl-6,8-dibromo-4-methoxyquinolines.
Oxidation: 2-aryl-6,8-dibromoquinolin-4(1H)-ones.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
6,8-Dibromo-2-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-phenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoquinoline: Lacks the phenyl group at the 2nd position.
2-Phenylquinoline: Lacks the bromine atoms at the 6th and 8th positions.
6,8-Dibromo-4-methoxyquinoline: Contains a methoxy group at the 4th position instead of a hydrogen atom.
Uniqueness
6,8-Dibromo-2-phenylquinoline is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
6,8-dibromo-2-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N/c16-12-8-11-6-7-14(10-4-2-1-3-5-10)18-15(11)13(17)9-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDIYURSUWSIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.